

The Evolving Target of Enviroxime in Enterovirus Replication: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative that has long been recognized for its inhibitory effects on the replication of a broad range of enteroviruses and rhinoviruses.[1] Initially, the antiviral activity of **enviroxime** was attributed to its interaction with the viral non-structural protein 3A.[2][3] However, subsequent research has unveiled a more intricate mechanism of action, highlighting the crucial role of host factors in mediating its antiviral effects. This technical guide provides an in-depth exploration of the molecular targets of **enviroxime** and **enviroxime**-like compounds, detailing the experimental evidence and methodologies that have shaped our current understanding.

The Tripartite Target: Viral 3A, Host PI4KB, and Host OSBP

The antiviral action of **enviroxime** and its analogs is now understood to revolve around a complex interplay between the enteroviral protein 3A and two key host proteins: phosphatidylinositol 4-kinase III beta (PI4KB) and oxysterol-binding protein (OSBP).[4][5] Enteroviruses remodel host cell membranes to create replication organelles (ROs), and this process is heavily dependent on the manipulation of host lipid metabolism. The 3A protein plays a pivotal role in this process by recruiting PI4KB to the replication sites.[4][6] PI4KB, in turn, generates phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the



recruitment of other viral and host factors, including OSBP.[7][8] OSBP then facilitates the transport of cholesterol to the replication organelles in exchange for PI4P, a critical step for the structural integrity and function of these viral replication factories.[7][8]

Enviroxime and similar compounds disrupt this intricate process. They are broadly classified into two groups:

- Major Enviroxime-like Compounds: This group, which includes enviroxime itself, directly inhibits the enzymatic activity of the host protein PI4KB.[7][9]
- Minor Enviroxime-like Compounds: These compounds do not directly inhibit PI4KB but instead target the host protein OSBP, interfering with its lipid transport function.[5][10]

Interestingly, resistance to both classes of compounds often maps to mutations in the viral 3A protein.[2][11] This suggests that 3A is a central player that interacts with or influences the conformation of the host factors, and mutations in 3A can render the replication process less dependent on the specific host functions targeted by these drugs.

Quantitative Antiviral Activity

The antiviral potency of **enviroxime** and related compounds has been quantified against various enteroviruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values reported in the literature.



Compound	Virus	Cell Line	EC50 (μM)	Reference
Enviroxime	Poliovirus	-	-	[1][10]
Enviroxime	Rhinovirus	-	-	[1]
Enviroxime	EV-D68	RD	0.05 - 0.10	[2]
BF738735 (PI4KB inhibitor)	Various Enteroviruses	-	0.004 - 0.071	[12][13]
Compound 1 (PI4KB inhibitor)	Various Enteroviruses	-	0.004 - 0.071	[13]
T-00127-HEV1 (PI4KB inhibitor)	Poliovirus pseudovirus	RD	0.77	[8]
T-00127-HEV1 (PI4KB inhibitor)	EV71	RD	0.73	[8]
AL-9 (PI4KIIIα inhibitor)	HCV (genotype 1b)	-	0.29	[8]
AL-9 (PI4KIIIα inhibitor)	HCV (genotype 2a)	-	0.75	[8]
Pipinib (PI4KB inhibitor)	-	-	2.2 (IC50)	[8]
MI 14 (PI4KIIIβ inhibitor)	CVB3	-	-	[5]
MI 14 (PI4KIIIβ inhibitor)	HRVM	-	-	[5]
Compound 12b (Fluoxetine analog)	Various Enteroviruses	-	0.0029 - 1.39	[11]
E151	EV-A71	-	2.39 - 28.12	[14]
Compound 6g	RV-A21	-	0.078	[14]
Compound 6g	RV-A71	-	0.015	[14]



Compound 6g	RV-B14	-	0.083	[14]
Compound 6g	PV3	-	0.063	[14]
ALD	EV-A71	-	0.0085	[14]
NLD	EV-A71	-	0.000025	[14]

Compound	Kinase	IC50 (nM)	Reference
BF738735	ΡΙ4ΚΙΙΙβ	5.7	[12]
BF738735	PI4KIIIα	1700	[12]
T-00127-HEV1	PI4KB	60	[8]
PIK-93	ΡΙ4ΚΙΙΙβ	19	[8]
PIK-93	РІЗКу	16	[8]
PIK-93	ΡΙ3Κα	39	[8]
UCB9608	ΡΙ4ΚΙΙΙβ	11	[8]
KR-27370	ΡΙ4ΚΙΙΙβ	3.1	[4]
KR-27370	PI4KIIIα	15.8	[4]
KDU731	C. parvum PI4K	25	[4]
UCT943	P. falciparum PI4K	23	[4]
CHMFL-PI4K-127	P. falciparum PI4K	0.9	[4]
AL-9	PI4KIIIα	570	[4]

Experimental Protocols In Vitro PI4KB Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI4KB.

Materials:



- · Recombinant human PI4KB enzyme
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Substrate: Phosphatidylinositol (PI)
- [y-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds dissolved in DMSO
- 96-well plates

Procedure (using ADP-Glo™ Kit):

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the diluted compound, PI4KB enzyme, and the PI substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.[9][15]

siRNA Sensitization Assay

This assay identifies the cellular target of an antiviral compound by observing if the knockdown of a specific gene enhances the compound's antiviral activity.

Materials:

- · HeLa or other susceptible cells
- siRNA targeting the gene of interest (e.g., PI4KB, OSBP) and non-targeting control siRNA



- Transfection reagent (e.g., Lipofectamine RNAiMAX)
- Enterovirus stock
- Test compound
- Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

- Seed cells in 96-well plates.
- Transfect cells with the specific siRNA or control siRNA.
- After 48-72 hours, infect the cells with an enterovirus at a specific multiplicity of infection (MOI).
- Immediately after infection, add serial dilutions of the test compound.
- Incubate for a period sufficient to observe cytopathic effect (CPE) (e.g., 48-72 hours).
- Measure cell viability to determine the antiviral activity of the compound in the presence and absence of the specific gene knockdown.
- An enhanced antiviral effect in cells with the specific gene knockdown suggests that the gene product is the target of the compound.[16][17]

Generation and Sequencing of Resistant Mutants

This method is used to identify the viral protein target of an antiviral compound by selecting for and characterizing viruses that can replicate in the presence of the drug.

Materials:

- Susceptible cell line
- Enterovirus stock
- Test compound



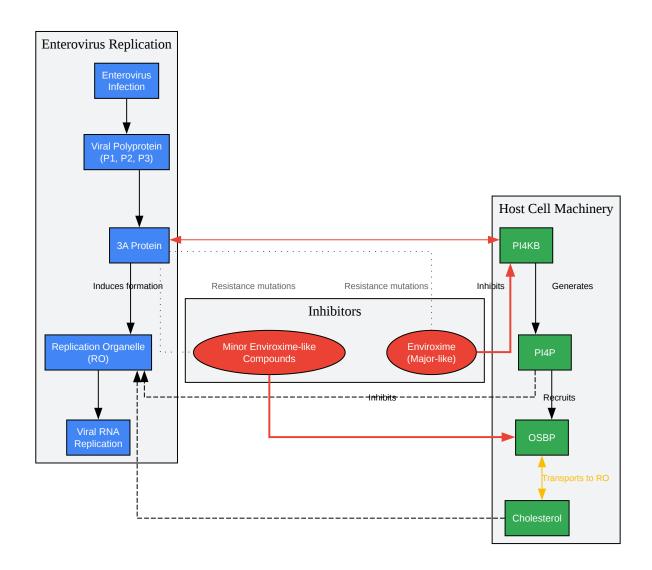
- Agarose for plaque assays
- Viral RNA extraction kit
- RT-PCR reagents
- Sanger or next-generation sequencing platform

Procedure:

- Perform a plaque assay of the enterovirus in the presence of a selective concentration of the test compound.
- Isolate individual viral plaques that form in the presence of the compound.
- Amplify the resistant virus isolates in the presence of the compound.
- Extract viral RNA from the resistant isolates.
- Perform RT-PCR to amplify the region of the viral genome suspected to be the target (e.g., the P2 and P3 regions encoding non-structural proteins).
- Sequence the PCR products to identify mutations that are not present in the wild-type virus.
- Confirm that the identified mutations confer resistance by reverse genetics, introducing the mutation into an infectious clone of the wild-type virus and testing its susceptibility to the compound.[18][19]

Visualizations

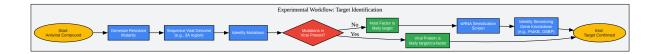




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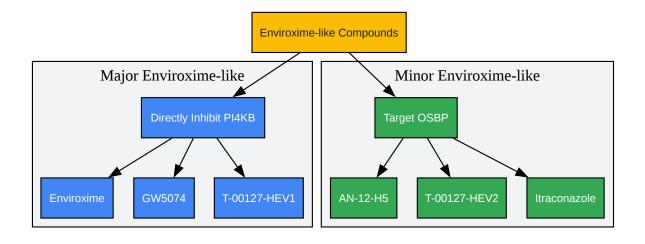
Caption: Signaling pathway of enterovirus replication hijacking host factors and the targets of **Enviroxime**.





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Caption: Experimental workflow for identifying the molecular target of an antiviral compound.



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